Comparative Physicochemical Profile: 5-Chloro vs. 5-Fluoro vs. 5-Bromo Imidazo[1,2-a]pyridine-3-carboxylates
The 5-chloro substitution in ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate yields a distinct lipophilicity (XLogP3 = 3.3) and molecular weight (224.64 g/mol) compared to its 5-fluoro and 5-bromo analogs. The 5-fluoro derivative (methyl ester) has an estimated XLogP of ~2.1 and a lower molecular weight (~180 g/mol), while the 5-bromo analog has a higher molecular weight (~255 g/mol for methyl ester) and increased lipophilicity. These differences directly impact membrane permeability, solubility, and oral bioavailability in lead optimization campaigns [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 3.3; MW = 224.64 g/mol (ethyl ester) |
| Comparator Or Baseline | 5-Fluoro analog (methyl ester): XLogP ~2.1, MW ~180 g/mol; 5-Bromo analog (methyl ester): MW ~255 g/mol |
| Quantified Difference | ΔXLogP ≈ +1.2 vs. 5-F; ΔMW ≈ -30 vs. 5-Br |
| Conditions | Computed physicochemical properties (PubChem, ChemSrc) |
Why This Matters
The 5-chloro substituent provides a balanced lipophilic-hydrophilic profile suitable for CNS drug discovery, avoiding the excessive lipophilicity of bromine or the lower membrane penetration of fluorine.
- [1] PubChem. (2026). Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. CID 45480196. View Source
